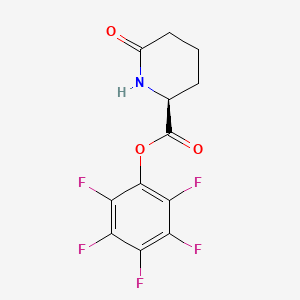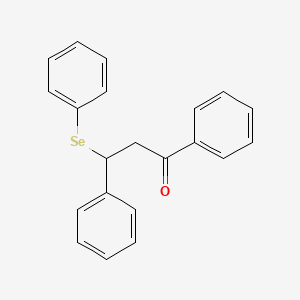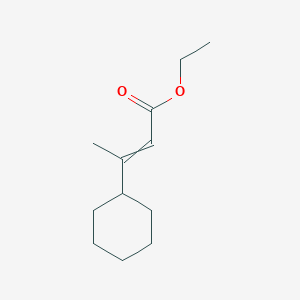
Ethyl 3-cyclohexylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyclohexylbut-2-enoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclohexylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-cyclohexylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, the reaction can be carried out under reduced pressure to remove the water formed during esterification, thus shifting the equilibrium towards the ester product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-cyclohexylbut-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-cyclohexylbut-2-enoic acid and ethanol.
Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Oxidation: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-cyclohexylbut-2-enoic acid and ethanol.
Reduction: Corresponding alcohol.
Oxidation: Various oxidized products depending on the conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-cyclohexylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 3-cyclohexylbut-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets depend on the context of its application, such as its use in drug development or as a fragrance compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-cyclohexylbut-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its cyclohexyl group and the presence of a double bond in the but-2-enoate moiety. This structural uniqueness imparts different chemical and physical properties, making it suitable for specific applications.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
These compounds, while similar in their ester functionality, differ in their alkyl and aryl groups, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
73232-02-7 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
ethyl 3-cyclohexylbut-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
QYHINSWQNUZZDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





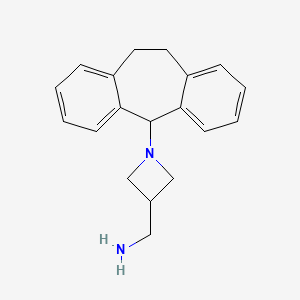
![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
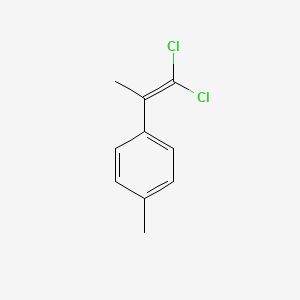

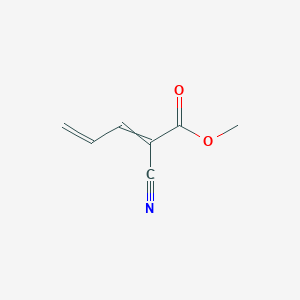
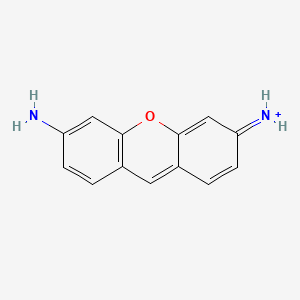
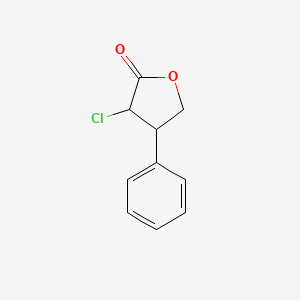

![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
